molecular formula C13H11NO3S B7854103 1-Furan-2-YL-1-tosylmethyl isocyanide

1-Furan-2-YL-1-tosylmethyl isocyanide

Cat. No.: B7854103
M. Wt: 261.30 g/mol
InChI Key: AOVROUBYOLXDOJ-UHFFFAOYSA-N
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Description

1-Furan-2-YL-1-tosylmethyl isocyanide is a chemical compound with the molecular formula C13H11NO3S. It is a yellow solid with a molecular weight of 261.3 g/mol. This compound is known for its unique structure, which includes a furan ring, a tosylmethyl group, and an isocyanide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Furan-2-YL-1-tosylmethyl isocyanide can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with tosylmethyl isocyanide under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Furan-2-YL-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound, such as furan-2-ylmethanamine.

  • Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

Scientific Research Applications

1-Furan-2-YL-1-tosylmethyl isocyanide has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Furan-2-YL-1-tosylmethyl isocyanide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-Furan-2-YL-1-tosylmethyl isocyanide is unique due to its specific structural features. Similar compounds include other isocyanides and furan derivatives, such as:

  • Furan-2-carbaldehyde

  • Tosylmethyl isocyanide

  • Furan-2-ylmethanamine

These compounds share some structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[isocyano-(4-methylphenyl)sulfonylmethyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-10-5-7-11(8-6-10)18(15,16)13(14-2)12-4-3-9-17-12/h3-9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVROUBYOLXDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CO2)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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